molecular formula C15H10F5N3S B4566848 4-(trifluoromethyl)benzaldehyde N-(2,4-difluorophenyl)thiosemicarbazone

4-(trifluoromethyl)benzaldehyde N-(2,4-difluorophenyl)thiosemicarbazone

Cat. No.: B4566848
M. Wt: 359.3 g/mol
InChI Key: PEGGKLXQXAJFQO-ODCIPOBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(trifluoromethyl)benzaldehyde N-(2,4-difluorophenyl)thiosemicarbazone is a useful research compound. Its molecular formula is C15H10F5N3S and its molecular weight is 359.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.05155932 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Catalysis of C-C and C-N Coupling Reactions

Thiosemicarbazone complexes of palladium and ruthenium have been reported to efficiently catalyze Suzuki-type C-C and Buchwald-type C-N coupling reactions. These complexes, synthesized through the reaction of thiosemicarbazones with metal centers, serve as effective precursors for catalysis, showing potential in organic synthesis and pharmaceutical compound development (Thapa et al., 2019), (Saha Chowdhury et al., 2011).

Synthesis and Structural Applications

Formation of Complexes with Metals

The interaction of thiosemicarbazones with various metals such as palladium, ruthenium, and iridium leads to the formation of complexes that have been characterized for their structures and properties. These studies contribute to the understanding of metal-ligand interactions and the development of new materials with potential applications in catalysis, optical devices, and more (Paul et al., 2011), (Basu et al., 2010).

Biological Activities

Antileishmanial Effects

Novel thiosemicarbazones have shown promising antileishmanial effects against Leishmania amazonensis, indicating their potential as lead compounds for developing new antileishmanial drugs. The study highlights the synthesis of these derivatives and their biological evaluation, providing insights into their therapeutic potential and the importance of structural modifications for enhancing activity (de Melos et al., 2015).

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5N3S/c16-11-5-6-13(12(17)7-11)22-14(24)23-21-8-9-1-3-10(4-2-9)15(18,19)20/h1-8H,(H2,22,23,24)/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGGKLXQXAJFQO-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)NC2=C(C=C(C=C2)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=S)NC2=C(C=C(C=C2)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(trifluoromethyl)benzaldehyde N-(2,4-difluorophenyl)thiosemicarbazone
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4-(trifluoromethyl)benzaldehyde N-(2,4-difluorophenyl)thiosemicarbazone
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4-(trifluoromethyl)benzaldehyde N-(2,4-difluorophenyl)thiosemicarbazone
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4-(trifluoromethyl)benzaldehyde N-(2,4-difluorophenyl)thiosemicarbazone
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4-(trifluoromethyl)benzaldehyde N-(2,4-difluorophenyl)thiosemicarbazone
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4-(trifluoromethyl)benzaldehyde N-(2,4-difluorophenyl)thiosemicarbazone

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